molecular formula C22H23N5O2 B11034416 3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide

3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B11034416
M. Wt: 389.4 g/mol
InChI Key: FABAEFOJQKTBCU-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a benzodiazolyl group, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:

    Preparation of 4-methoxyphenyl hydrazine: This can be synthesized from 4-methoxyaniline through diazotization and reduction.

    Formation of pyrazole ring: The hydrazine derivative reacts with a β-keto ester to form the pyrazole ring.

    Introduction of the benzodiazolyl group: This involves the reaction of the pyrazole derivative with a benzodiazole precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The benzodiazolyl group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzodiazolyl group can yield a dihydrobenzodiazole derivative.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazolyl group may interact with certain enzymes or receptors, modulating their activity. The pyrazole ring can also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzodiazole-containing molecules. Examples include:

  • 5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxamide
  • N-[3-(1-Methyl-1H-benzodiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide

Uniqueness

What sets 5-(4-METHOXYPHENYL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-27-19-7-4-3-6-18(19)25-20(27)8-5-13-23-22(28)17-14-24-26-21(17)15-9-11-16(29-2)12-10-15/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,23,28)(H,24,26)

InChI Key

FABAEFOJQKTBCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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